2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
Description
BenchChem offers high-quality 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-7-2-3-9-18(16)24-25-22(31-27-24)13-17-8-6-12-28(15-17)23(29)14-20-19-10-4-5-11-21(19)30-26-20/h2-5,7,9-11,17H,6,8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUWQIVXHQVNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Benzoxazole moiety : Known for its diverse biological properties including antimicrobial and anticancer activities.
- Piperidine ring : Often associated with various pharmacological effects.
- Oxadiazole group : Recognized for its potential in drug development due to its biological activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the benzoxazole nucleus have been shown to possess activity against various bacterial strains. A study highlighted that certain benzoxazole derivatives displayed antibacterial effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) demonstrating efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzoxazole Derivative A | 15 | Active against Staphylococcus aureus |
| Benzoxazole Derivative B | 30 | Active against Escherichia coli |
| Compound under study | 25 | Active against both strains |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated IC50 values as low as 20 nM against leukemia and lymphoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can significantly enhance anticancer activity.
The biological activity of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one may involve several mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of cell membrane integrity : Antimicrobial activities are often linked to the disruption of bacterial cell membranes.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study tested several benzoxazole derivatives for their antimicrobial properties. The results indicated that the compound exhibited significant antibacterial activity against both Bacillus subtilis and Pseudomonas aeruginosa, with an MIC of 25 µg/mL .
Study 2: Anticancer Evaluation
In vitro studies on human breast cancer cell lines (MCF7) revealed that the compound induced apoptosis at concentrations lower than 15 µM. The cytotoxicity was assessed using standard assays, which confirmed its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds with benzoxazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of the piperidine ring in the structure enhances the interaction with microbial targets, making these compounds promising candidates for developing new antimicrobial agents .
2. Anticancer Potential
Research has shown that benzoxazole derivatives can inhibit cancer cell proliferation. The incorporation of the oxadiazole moiety may enhance this activity due to its ability to interact with DNA and disrupt cellular processes. Studies involving related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzoxazole structure could yield potent anticancer agents .
3. Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier is crucial for their efficacy in neurological applications .
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on similar structures were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antimicrobial activity compared to standard antibiotics. This suggests that the compound could also possess similar properties, warranting further investigation into its structure-activity relationship (SAR) .
Case Study 2: Anticancer Activity
In a study evaluating the cytotoxicity of benzoxazole derivatives against various cancer cell lines, it was found that certain modifications led to enhanced activity. For example, compounds with oxadiazole substitutions showed increased apoptosis in cancer cells, indicating a potential pathway for the development of new anticancer therapies involving this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
